4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C10H17NO2S and a molecular weight of 215.32 g/mol . This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing sulfur, and an amino group substituted with but-2-yn-1-yl and methyl groups .
Preparation Methods
The synthesis of 4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione typically involves the reaction of a thiane derivative with but-2-yn-1-ylamine and methylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways within cells . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione can be compared with other similar compounds, such as:
4-[(But-2-yn-1-yl)(methyl)amino]tetrahydro-2H-thiopyran 1,1-dioxide: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
4-[(But-2-yn-1-yl)(methyl)amino]thiolane: This compound has a five-membered ring instead of a six-membered thiane ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
N-but-2-ynyl-N-methyl-1,1-dioxothian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-3-4-7-11(2)10-5-8-14(12,13)9-6-10/h10H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUSCIQPWKGDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(C)C1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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